
Piperidine, 1-(cyclopentyldimethoxysilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(cyclopentyldimethoxysilyl)- is an organic compound with the molecular formula C12H25NO2Si. This compound features a piperidine ring substituted with a cyclopentyldimethoxysilyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic organic chemistry, and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(cyclopentyldimethoxysilyl)- typically involves the reaction of piperidine with cyclopentyldimethoxysilane under specific conditions. One common method includes the use of a catalyst such as iron complex to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate .
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-(cyclopentyldimethoxysilyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidinones, while reduction can produce various substituted piperidines .
Applications De Recherche Scientifique
Piperidine, 1-(cyclopentyldimethoxysilyl)- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Piperidine, 1-(cyclopentyldimethoxysilyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but aromatic.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness
Piperidine, 1-(cyclopentyldimethoxysilyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds .
Propriétés
Numéro CAS |
179751-89-4 |
|---|---|
Formule moléculaire |
C12H25NO2Si |
Poids moléculaire |
243.42 g/mol |
Nom IUPAC |
cyclopentyl-dimethoxy-piperidin-1-ylsilane |
InChI |
InChI=1S/C12H25NO2Si/c1-14-16(15-2,12-8-4-5-9-12)13-10-6-3-7-11-13/h12H,3-11H2,1-2H3 |
Clé InChI |
UOFOHBDJRUJFJJ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1CCCC1)(N2CCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


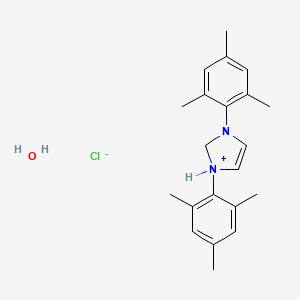
![{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride](/img/structure/B12547536.png)

![N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide](/img/structure/B12547545.png)
![2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-](/img/structure/B12547557.png)
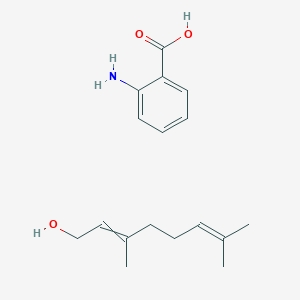
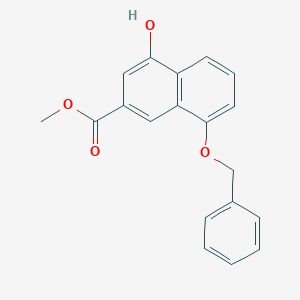
![1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane](/img/structure/B12547589.png)
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)
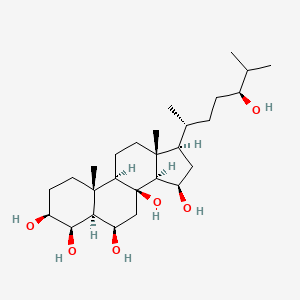
![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)
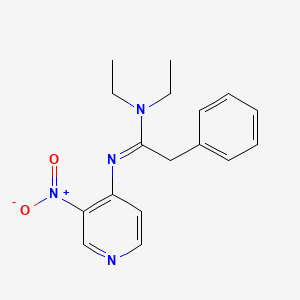
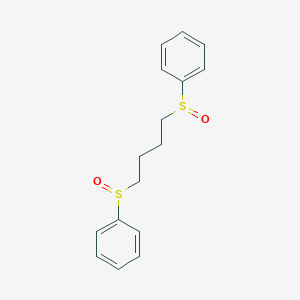
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)
